5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)10-8-23-16(18-10)19-15(20)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMGDPHPCTXVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from various studies.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is with a molecular weight of approximately 356.22 g/mol. The compound features a thiophene ring, a thiazole moiety, and a bromine atom which contribute to its unique reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. In particular, 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has shown effectiveness against various bacterial strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
The minimum inhibitory concentration (MIC) values suggest that this compound is highly effective against the tested pathogens, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have been evaluated in various cancer cell lines. The compound has shown promising cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15.0 |
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 12.0 |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, potentially due to its ability to induce apoptosis .
The mechanism by which 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Interaction with DNA : It may intercalate into DNA or disrupt DNA replication processes.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to cell growth and apoptosis.
Study on Anticancer Activity
In a study published in MDPI, researchers explored the structure-activity relationship (SAR) of thiazole derivatives including this compound. The study found that modifications on the phenyl ring significantly influenced cytotoxic activity. Compounds with electron-donating groups exhibited enhanced activity against cancer cells .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various thiazole derivatives demonstrated that compounds similar to 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide showed remarkable activity against biofilm-forming bacteria such as Staphylococcus epidermidis. This suggests potential applications in treating biofilm-associated infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound can inhibit bacterial growth and biofilm formation, making it a candidate for further development as an antibacterial agent.
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. Studies have shown that it can induce cytotoxic effects on cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating significant potency (IC50 = 0.39 ± 0.06 μM for HCT116) . The thiazole moiety is particularly noteworthy as compounds containing this structure are often associated with anticancer activity due to their ability to target specific cellular pathways.
Enzyme Modulation
Another significant application of 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide lies in its potential to modulate enzyme activity. Interaction studies suggest that the compound may bind to specific enzymes or receptors, influencing their activity. The thiophene ring enhances its ability to interact with hydrophobic regions of target proteins, while the thiazole moiety may facilitate specific binding interactions . This property could be harnessed for drug design aimed at developing enzyme inhibitors or activators.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole-containing compounds, including derivatives of 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. The study utilized the microplate Alamar Blue assay to assess the minimum bactericidal concentration (MBC) and time-kill kinetics against clinical isolates of bacteria. Results indicated that certain derivatives displayed potent bactericidal activity, suggesting their potential use in treating bacterial infections .
Cancer Cell Line Evaluation
In another study focusing on anticancer properties, researchers synthesized several derivatives based on the core structure of 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. These derivatives were screened against multiple cancer cell lines (e.g., MCF-7 and NCI-H460), revealing promising results in inhibiting cell proliferation and inducing apoptosis . Such findings underscore the compound's potential as a lead structure for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, synthetic yields, and physicochemical properties.
Table 1: Comparative Analysis of Thiophene Carboxamide Derivatives
Physicochemical and Structural Insights
- Lipophilicity: The 3,4-dimethoxyphenyl group increases hydrophobicity (logP ~3.5 estimated) compared to polar nitro derivatives (logP ~2.1) .
- Isomerism: Bromine placement can lead to constitutional isomers, as observed in brominated thiophene analogs (e.g., 2a and 2b in ), though the target compound’s fixed substitution minimizes this issue.
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclization of α-haloketones with thioureas under basic conditions (e.g., K₂CO₃ in ethanol) .
- Amide coupling : Reaction of 5-bromothiophene-2-carboxylic acid with 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt .
- Optimization parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or DMSO enhances yield), and reaction time (4–12 hours monitored by TLC) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for amide carbonyl) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 437.2) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme inhibition : Screened against kinases (e.g., EGFR) using fluorescence-based assays .
- Anticancer activity : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM in HeLa cells) .
- Anti-inflammatory potential : Assessed through COX-2 inhibition studies via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling for this compound?
- Methodological Answer :
- Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder (e.g., thiophene-thiazole dihedral angles) .
- Computational validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles .
- Data reconciliation : Apply R-factor analysis to prioritize crystallographic data when RMSD exceeds 0.05 Å .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when minor structural modifications yield conflicting bioactivity data?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., replacing Br with Cl or varying methoxy positions) and test against identical biological targets .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing activity .
- Docking studies : Perform AutoDock/Vina simulations to compare binding poses (e.g., bromine’s role in hydrophobic pocket occupancy) .
Q. What experimental approaches are used to determine the mechanism of enzyme inhibition involving this compound?
- Methodological Answer :
- Kinetic assays : Measure Km and Vmax shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target enzymes .
- Cellular pathway analysis : Use Western blotting to assess downstream effects (e.g., phosphorylation status of ERK/MAPK) .
Q. How are crystallization challenges addressed for this compound, particularly when polymorphic forms arise?
- Methodological Answer :
- Solvent screening : Test polar aprotic (DMSO) vs. protic (ethanol) solvents to isolate stable polymorphs .
- Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions to favor single-crystal growth .
- PXRD validation : Compare experimental vs. simulated patterns to confirm phase purity .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Step | Optimal Conditions | Key References |
|---|---|---|
| Thiazole formation | 70°C, DMF, 6 hours | |
| Amide coupling | EDCI/HOBt, RT, 12 hours | |
| Purification | Column chromatography (SiO₂, 3:1 hexane/EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
